molecular formula C19H26N4O B2783557 1-(4-(2-(1H-imidazol-1-yl)ethyl)piperazin-1-yl)-4-phenylbutan-1-one CAS No. 1396679-92-7

1-(4-(2-(1H-imidazol-1-yl)ethyl)piperazin-1-yl)-4-phenylbutan-1-one

Cat. No.: B2783557
CAS No.: 1396679-92-7
M. Wt: 326.444
InChI Key: DVSNSPLBRKHNSS-UHFFFAOYSA-N
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Description

1-(4-(2-(1H-imidazol-1-yl)ethyl)piperazin-1-yl)-4-phenylbutan-1-one is a complex organic compound featuring a piperazine ring, an imidazole moiety, and a phenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of this compound typically involves multiple steps, starting with the formation of the piperazine ring One common approach is the reaction of piperazine with 1H-imidazole to form the intermediate piperazine-imidazole compound

Industrial Production Methods: In an industrial setting, the synthesis of this compound would be scaled up using reactors and optimized reaction conditions to ensure high yield and purity. Continuous flow chemistry and other advanced techniques might be employed to enhance efficiency and reduce waste.

Chemical Reactions Analysis

Types of Reactions: This compound can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

  • Reduction: Reduction reactions might use hydrogen gas (H₂) in the presence of a catalyst or sodium borohydride (NaBH₄).

  • Substitution: Nucleophilic substitution reactions can be performed using alkyl halides and a suitable base.

Major Products Formed:

  • Oxidation: Formation of carboxylic acids or ketones.

  • Reduction: Formation of amines or alcohols.

  • Substitution: Formation of various substituted piperazines or imidazoles.

Scientific Research Applications

  • Chemistry: It can be used as a building block for the synthesis of more complex molecules.

  • Biology: Its biological activity may be explored for potential therapeutic uses.

  • Medicine: It could be investigated for its pharmacological properties and potential as a drug candidate.

  • Industry: It may find use in the development of new materials or chemical processes.

Mechanism of Action

The mechanism by which this compound exerts its effects would depend on its specific biological targets. It may interact with enzymes, receptors, or other proteins, leading to a cascade of biochemical reactions. The exact molecular pathways involved would need to be elucidated through detailed research.

Comparison with Similar Compounds

  • Piperazine derivatives

  • Imidazole derivatives

  • Phenylbutanone derivatives

Uniqueness: This compound is unique due to its combination of piperazine, imidazole, and phenyl groups, which may confer distinct chemical and biological properties compared to similar compounds.

Properties

IUPAC Name

1-[4-(2-imidazol-1-ylethyl)piperazin-1-yl]-4-phenylbutan-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H26N4O/c24-19(8-4-7-18-5-2-1-3-6-18)23-15-13-21(14-16-23)11-12-22-10-9-20-17-22/h1-3,5-6,9-10,17H,4,7-8,11-16H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DVSNSPLBRKHNSS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1CCN2C=CN=C2)C(=O)CCCC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H26N4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

326.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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